2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline

ORL-1 receptor SAR quinoxaline-type piperidine

2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline (molecular formula C₂₁H₂₂ClN₃O₂S; MW 415.94 g/mol) is a fully synthetic quinoxaline derivative bearing a 4-chlorobenzylsulfonyl group at the 2-position and a 4-methylpiperidin-1-yl substituent at the 3-position. The compound belongs to the substituted-quinoxaline-type piperidine class claimed in Purdue Pharma/Shionogi patents (e.g., US 8,846,929 B2) as ORL-1 (opioid receptor-like receptor modulators potentially useful for pain management.

Molecular Formula C21H22ClN3O2S
Molecular Weight 415.94
CAS No. 1105248-54-1
Cat. No. B2474520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline
CAS1105248-54-1
Molecular FormulaC21H22ClN3O2S
Molecular Weight415.94
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H22ClN3O2S/c1-15-10-12-25(13-11-15)20-21(24-19-5-3-2-4-18(19)23-20)28(26,27)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3
InChIKeyUWUOSYKLNDPOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline (CAS 1105248-54-1): Structural Profile and Procurement Context


2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline (molecular formula C₂₁H₂₂ClN₃O₂S; MW 415.94 g/mol) is a fully synthetic quinoxaline derivative bearing a 4-chlorobenzylsulfonyl group at the 2-position and a 4-methylpiperidin-1-yl substituent at the 3-position . The compound belongs to the substituted-quinoxaline-type piperidine class claimed in Purdue Pharma/Shionogi patents (e.g., US 8,846,929 B2) as ORL-1 (opioid receptor-like 1) receptor modulators potentially useful for pain management [1]. As a research chemical supplied at typical purities of ≥95%, it serves as a candidate intermediate or scaffold for medicinal chemistry optimization programs targeting the ORL-1/nociceptin system .

Why Generic Substitution Is Not Supported for 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline (CAS 1105248-54-1) Based on Available Evidence


Within the substituted-quinoxaline-type piperidine series, the identity of the cyclic amine at the quinoxaline 3-position fundamentally determines pharmacological profile. The patent class encompasses piperidine, 4-methylpiperidine, piperazine, phenylpiperazine, azepane, and bridged-piperidine variants, each expected to produce distinct ORL-1 receptor binding modes, selectivity windows versus μ/κ/δ opioid receptors, and physicochemical properties [1]. The 4-methylpiperidine moiety in the target compound introduces both steric bulk and increased lipophilicity relative to unsubstituted piperidine analogs (e.g., CAS 1105213-45-3), which can alter target binding kinetics, metabolic stability, and CNS penetration potential [2]. Until head-to-head pharmacological data become available, no scientific basis exists for substituting this compound with any other analog in the series without risking altered target engagement or off-target liability.

Comparative Structural Differentiation Guide for 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline (CAS 1105248-54-1)


Structural Differentiation from Unsubstituted Piperidine Analog – 4-Methyl Group Introduction

The target compound (CAS 1105248-54-1) differs from its closest commercially available analog, 2-((4-chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline (CAS 1105213-45-3), by the presence of a methyl substituent at the 4-position of the piperidine ring . This single methyl group increases the molecular weight from 401.91 to 415.94 g/mol and adds steric bulk adjacent to the point of attachment on the quinoxaline scaffold. In the generic patent class, the A-B substitution pattern at the piperidine ring is described as modulating ORL-1 versus μ/κ/δ opioid receptor selectivity, though no numerical selectivity data are publicly disclosed for this specific pair [1].

ORL-1 receptor SAR quinoxaline-type piperidine

Differentiation from Phenylpiperazine Analog – Cyclic Amine Pharmacophore Comparison

The target compound employs a 4-methylpiperidine (tertiary amine) as the cyclic amine substituent, whereas the closest piperazine analog, 2-((4-chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline (CAS 1105203-87-9), contains a 4-phenylpiperazine moiety . The target compound has a molecular weight of 415.94 versus 479.01 for the phenylpiperazine analog (ΔMW = −63.07). The piperazine analog possesses an additional hydrogen-bond acceptor (the second nitrogen) and a larger aromatic surface from the N-phenyl ring, which is expected to alter both pharmacophore geometry and physicochemical properties relevant to CNS drug design [1]. No quantitative potency or selectivity data exist in the public domain to rank these two compounds head-to-head.

quinoxaline SAR piperidine vs piperazine opioid receptor

Differentiation from Bridged-Piperidine Congeners – Conformational Restraint Absent in Target Compound

The substituted-quinoxaline-type piperidine patent family (US 8,846,929; US 9,527,840; US 8,476,271) places heavy emphasis on bridged-piperidine variants (e.g., 8-aza-bicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane systems) as preferred embodiments for achieving ORL-1 selectivity with reduced behavioral side effects [1]. The target compound contains a freely rotatable 4-methylpiperidine ring, lacking the conformational restraint characteristic of the bridged series. Bridged compounds are reported in the patent to produce 'surprisingly and desirably reduced abnormal behavioral side effects, such as reduced sedation, hyperactivity and/or hypoactivity' [1]. The flexible piperidine in the target compound represents a distinct phenotypic starting point for SAR exploration but cannot be substituted for bridged analogs without expecting different efficacy/side-effect profiles.

bridged-piperidine ORL-1 modulator conformational restriction

Research Application Scenarios for 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline (CAS 1105248-54-1) Based on Structural and Patent Evidence


ORL-1 Receptor SAR Probe in Flexible Piperidine Chemical Space

This compound serves as a non-bridged, 4-methyl-substituted piperidine variant within the substituted-quinoxaline-type piperidine class claimed for ORL-1 modulation [1]. It is suitable as a comparator compound in SAR studies where the goal is to parse the contribution of piperidine 4-methyl substitution versus unsubstituted piperidine or bridged-piperidine scaffolds to receptor binding affinity, selectivity, and functional activity. Its structural simplicity relative to bridged analogs makes it an accessible starting point for further derivatization.

Physicochemical Benchmarking in CNS Drug Design Multiparameter Optimization

With a molecular weight of 415.94 and moderate estimated lipophilicity, this compound occupies a distinct physicochemical space compared to the higher-MW phenylpiperazine analog (MW 479.01) . It can be used as a benchmarking tool in CNS drug discovery programs to evaluate how incremental changes in cyclic amine structure affect key parameters (MW, cLogP, tPSA, HBD/HBA count) within the quinoxaline series, even in the absence of target-specific activity data.

Synthetic Intermediates and Derivatization Scaffold for Proprietary Libraries

The compound's bifunctional architecture—a quinoxaline core with a 4-chlorobenzylsulfonyl electrophilic moiety and a 4-methylpiperidine ring—supports further functionalization through nucleophilic aromatic substitution, oxidation, or N-alkylation [2]. It can serve as a late-stage intermediate for generating proprietary compound libraries targeting the ORL-1/nociceptin system or other GPCR targets, with the 4-chlorobenzyl group offering a potential handle for metabolic stabilization strategies.

Quote Request

Request a Quote for 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.